Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

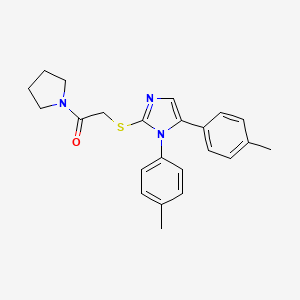

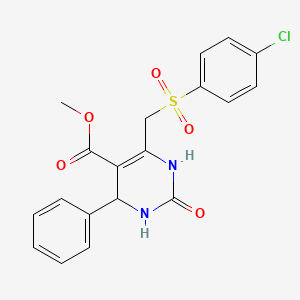

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a chemical compound with the molecular formula C24H26NO5P and a molecular weight of 439.44 . It is also known as benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate .

Synthesis Analysis

The synthesis of compounds similar to Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate has been discussed in various studies. For instance, the methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . Another study discusses the successful coupling of enzymatic oxidation and aldol addition reactions for the synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol .Molecular Structure Analysis

The molecular structure of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate includes a benzyl carbamate (Cbz) group, which is commonly used as a protecting group for amines in organic synthesis . The compound’s structure also includes a diphenoxyphosphinyl group and a 2-methylpropyl group .Chemical Reactions Analysis

The Cbz group in Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate can undergo various chemical reactions. For instance, it can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . Additionally, the compound can undergo reduction and oxidation reactions .Physical And Chemical Properties Analysis

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate has a molecular weight of 439.44 and a molecular formula of C24H26NO5P . It is recommended to be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Inhibitors of Serine Proteases and Enzymes

Development of Inhibitors for D-AlanineD-Alanine Ligase and Serine Proteases

The synthesis of N-Cbz-aminophosphonamidic acid and related compounds has been explored for creating new inhibitors of D-alanine:D-alanine ligase, which is a critical enzyme in bacterial cell wall synthesis. These compounds have shown potential in inhibiting bacterial growth and could be foundational for new antibiotics (Vo-Quang et al., 1987).

Potent and Selective Inhibitors for Trypsin-like Proteases

A series of amino acid and peptidyl diphenyl phosphonate esters were synthesized to identify potent and selective inhibitors for trypsin-like proteases, including lymphocyte granzymes and mast cell tryptase. These compounds have shown significant inhibition rates, suggesting their utility in studying protease functions and potentially treating related diseases (Jackson et al., 1998).

Anticancer and Antimicrobial Agents

Synthesis of Novel α-Aminophosphonates as Anticancer Agents

The development of diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonates and their evaluation as anticancer agents showed that these compounds exhibit significant anti-proliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents (Awad et al., 2018).

Inhibition of Alanine Racemase and D-AlanineD-Alanine Ligase

DL-(1-Amino-2-propenyl)phosphonic acid, synthesized through a multi-step process involving diphenyl phosphonates, was found to be a strong inhibitor of alanine racemases and D-Ala:D-Ala ligase from various bacteria, pointing to its potential in developing antimicrobial agents with specific mechanisms of action (Vo-Quang et al., 1986).

Catalysis and Chemical Synthesis

- Catalyzed Synthesis of N-Protected Diphenyl 1-Aminoalkyl-Phosphonates: Research into the catalyzed synthesis of diphenyl α-aminomethylphosphonates provides methods for the preparation of these compounds with potential applications in organic synthesis and drug development. This area explores the versatility of diphenyl phosphonates in chemical transformations (Veken et al., 2004).

将来の方向性

The future directions for research on Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate and similar compounds could involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . Additionally, research could focus on the development of novel, effective, and rapid synthetic methods under mild conditions .

特性

IUPAC Name |

benzyl N-(1-diphenoxyphosphoryl-2-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26NO5P/c30-28(32-22-24-15-7-2-8-16-24)29-27(21-23-13-5-1-6-14-23)35(31,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZWAJOKMJQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2656288.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)

![(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate](/img/structure/B2656295.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2656296.png)

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)